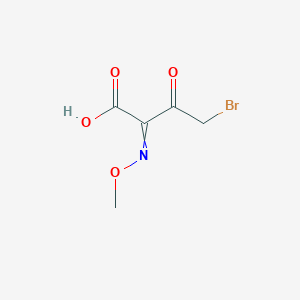![molecular formula C11H6ClNS B8616131 1-Chlorobenzo[4,5]thieno[2,3-c]pyridine CAS No. 887579-83-1](/img/structure/B8616131.png)
1-Chlorobenzo[4,5]thieno[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chlorobenzo[4,5]thieno[2,3-c]pyridine is a chemical compound with the molecular formula C11H6ClNS and a molecular weight of 219.69 .
Synthesis Analysis
The synthesis of pyridine and thienopyridine derivatives involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone. This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione, which is used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed chemically by their preparations with other pathways and their spectral data .Chemical Reactions Analysis
The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans .Physical And Chemical Properties Analysis
1-Chlorobenzo[4,5]thieno[2,3-c]pyridine has a molecular weight of 219.69 .Mécanisme D'action
Orientations Futures
Propriétés
Numéro CAS |
887579-83-1 |
|---|---|
Nom du produit |
1-Chlorobenzo[4,5]thieno[2,3-c]pyridine |
Formule moléculaire |
C11H6ClNS |
Poids moléculaire |
219.69 g/mol |
Nom IUPAC |
1-chloro-[1]benzothiolo[2,3-c]pyridine |
InChI |
InChI=1S/C11H6ClNS/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6H |
Clé InChI |
DQYDBGLWHQIEEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(S2)C(=NC=C3)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

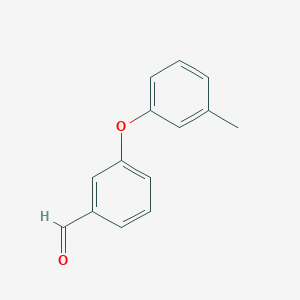
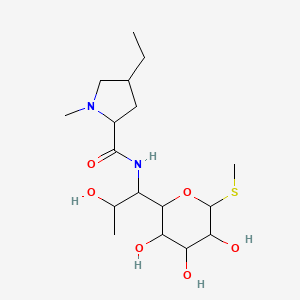
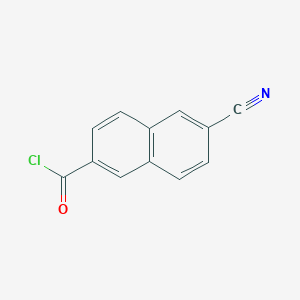
![4,4,6-Trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B8616064.png)

![6-((5-chloro-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)methyl)quinoline](/img/structure/B8616081.png)
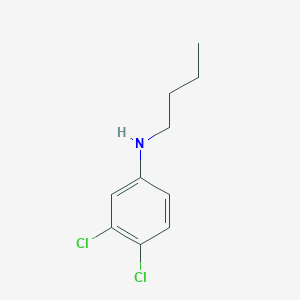
![6-Chloro-9-(1-methylcyclopropyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B8616093.png)
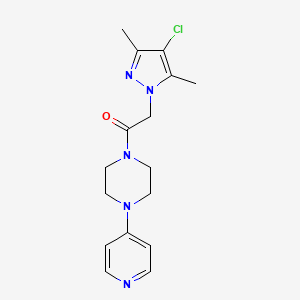

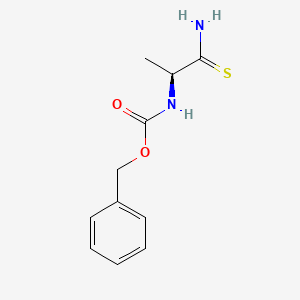
![2-Diazonio-1-[(2,5-dioxopyrrolidin-1-yl)oxy]ethen-1-olate](/img/structure/B8616118.png)
